molecular formula C10H9Cl2NO2 B13994490 2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate CAS No. 52010-00-1

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate

Katalognummer: B13994490
CAS-Nummer: 52010-00-1
Molekulargewicht: 246.09 g/mol
InChI-Schlüssel: CWONZFWBEOJJET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate is an organic compound with the molecular formula C10H10ClNO2. This compound is characterized by the presence of a chlorinated prop-2-enyl group and a chlorophenyl carbamate group. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chloroaniline with 2-chloroprop-2-enyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Wissenschaftliche Forschungsanwendungen

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.

    Industry: Used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved include enzyme inhibition and disruption of normal cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloroprop-2-enyl N-(3-nitrophenyl)carbamate
  • 2-chloroprop-2-enyl N-(4-chlorophenyl)carbamate
  • 2-chloroprop-2-enyl N-(2-chlorophenyl)carbamate

Uniqueness

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with other molecules. The presence of both chlorinated prop-2-enyl and chlorophenyl groups provides a distinct set of chemical properties that can be exploited in various applications .

Eigenschaften

CAS-Nummer

52010-00-1

Molekularformel

C10H9Cl2NO2

Molekulargewicht

246.09 g/mol

IUPAC-Name

2-chloroprop-2-enyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C10H9Cl2NO2/c1-7(11)6-15-10(14)13-9-4-2-3-8(12)5-9/h2-5H,1,6H2,(H,13,14)

InChI-Schlüssel

CWONZFWBEOJJET-UHFFFAOYSA-N

Kanonische SMILES

C=C(COC(=O)NC1=CC(=CC=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.